![molecular formula C12H6N4O5S3 B2714826 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 393837-54-2](/img/structure/B2714826.png)
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the nitrothiazole family of compounds and has been found to have potential applications in the field of medicine.
Scientific Research Applications
Radiosensitization and Bioreductively Activated Cytotoxins
Research conducted on a series of nitrothiophenes, including those similar to the specified compound, explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cells under hypoxic conditions, which is a common feature of many solid tumors. The most potent radiosensitizers identified were those with strong tertiary amine bases or oxiranes in their side chains, highlighting a potential pathway for enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).
Antileishmanial Activity
A study on novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives demonstrated significant antileishmanial activity against the promastigote stage of Leishmania major. Among the synthesized compounds, a derivative was found to be notably more effective than the standard drug, Glucantime, indicating the potential of nitrothiophene derivatives in developing new antileishmanial agents (Sadat-Ebrahimi et al., 2019).
Exchange Interactions and Magnetic Properties
Another area of application for nitrothiophene derivatives involves studying their magnetic properties and exchange interactions. Research focused on bis(nitronyl nitroxide) and bis(iminyl nitroxide) diradicals featuring thiophene and bithienyl units. These studies are essential for understanding the magnetic behavior of organic materials and could lead to the development of novel molecular magnetic materials (Mitsumori et al., 1995).
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer activity. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. Certain derivatives showed promising inhibitory activity, highlighting the potential of these compounds in cancer therapy (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antitubercular Activity
Compounds related to the specified chemical have been synthesized and assessed for their antimicrobial and antitubercular activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
Thiophene derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide .
properties
IUPAC Name |
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5S3/c17-11(8-1-2-10(24-8)16(20)21)14-12-13-7(5-23-12)9-3-6(4-22-9)15(18)19/h1-5H,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZYEXAJMVHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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